Fluoroacetic acid
Overview
Description
Fluoroacetic acid is an organofluorine compound with the chemical formula FCH₂CO₂H. It is a colorless solid known for its high toxicity. The conjugate base, fluoroacetate, occurs naturally in at least 40 plants in Australia, Brazil, and Africa. This compound is one of only five known naturally occurring organofluorine compounds .
Mechanism of Action
Target of Action
Fluoroacetic acid primarily targets the Krebs cycle , also known as the citric acid cycle or tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .
Biochemical Pathways
This compound disrupts the Krebs cycle, which is a crucial biochemical pathway for energy production . The compound combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle . It reacts with citrate synthase to produce fluorocitrate, a metabolite that binds very tightly to aconitase, thereby halting the cycle .
Pharmacokinetics
It is known that the compound is a harmful metabolite of some fluorine-containing drugs . The most common metabolic sources of this compound are fluoroamines and fluoroethers . Defluorination has been demonstrated in several species, with most metabolism occurring in the liver .
Result of Action
The inhibition of the Krebs cycle by this compound leads to a disruption in energy production in cells . This can result in a range of toxic effects, depending on the dose and route of exposure . In severe cases, it can lead to life-threatening conditions such as convulsions and unconsciousness .
Action Environment
This compound is a colorless solid that is soluble in water and ethanol . It is noted for its relatively high toxicity . The compound occurs naturally in at least 40 plants in Australia, Brazil, and Africa . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Fluoroacetic acid can disrupt the Krebs cycle . The most common metabolic sources of this compound are fluoroamines and fluoroethers . The metabolite of this compound is Fluorocitric acid, which is very toxic because it is not processable using aconitase in the Krebs cycle .
Cellular Effects
This compound poisoning has been well-documented in animals since its application as a pesticide . The tricarboxylic acid (TCA) cycle is central to cellular energy production in the mitochondria of higher organisms and this compound interrupts the TCA cycle .
Molecular Mechanism
This compound can disrupt the Krebs cycle . The metabolite of this compound is Fluorocitric acid and is very toxic because it is not processable using aconitase in the Krebs cycle . The enzyme is inhibited and the cycle stops working .
Temporal Effects in Laboratory Settings
Fluoroacetate dehalogenases (FAcD), a homodimeric enzyme, catalyzes the conversion of this compound to glycolic acid (GoA) . It has been proved that the enzyme has a half-of-the-site reactivity .
Dosage Effects in Animal Models
The lethal concentrations of this compound vary among different animal species, with rats exhibiting a toxicity threshold of 15 mg/kg when this compound is administered orally . The range for humans is reported to be between 2 and 10 mg/kg .
Metabolic Pathways
This compound can disrupt the Krebs cycle . The metabolite of this compound is Fluorocitric acid and is very toxic because it is not processable using aconitase in the Krebs cycle .
Transport and Distribution
Given its disruptive effects on the Krebs cycle, it can be inferred that it is transported to the mitochondria where the Krebs cycle occurs .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given its disruptive effects on the Krebs cycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroacetic acid can be synthesized through several methods. One common method involves the reaction of sodium fluoroacetate with concentrated hydrochloric acid in dichloromethane. The reaction mixture is then treated with anhydrous magnesium sulfate and filtered. The filtrate is concentrated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fluorination of acetic acid derivatives. This process requires stringent safety measures due to the compound’s high toxicity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbon-fluorine bond.
Reduction: Reduction of this compound is challenging due to the strong carbon-fluorine bond.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents under controlled conditions.
Reduction: Specialized reducing agents and catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Fluorinated esters, amides, and other derivatives.
Scientific Research Applications
Fluoroacetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Studied for its toxic effects on cellular metabolism, particularly its disruption of the Krebs cycle.
Medicine: Investigated for its potential use in targeted cancer therapies due to its ability to disrupt cellular metabolism.
Industry: Used in the production of pesticides, particularly rodenticides.
Comparison with Similar Compounds
- Difluoroacetic acid
- Trithis compound
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: this compound is unique due to its high toxicity and natural occurrence. In contrast, dithis compound and trithis compound are less toxic. Chloroacetic acid, bromoacetic acid, and iodoacetic acid are halogenated acetic acids but do not exhibit the same level of toxicity as this compound .
Properties
IUPAC Name |
2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO2, Array | |
Record name | FLUOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3502 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUOROACETIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14214-20-1 (barium salt), 20424-95-7 (copper(2+) salt), 23745-86-0 (potassium salt), 62-74-8 (hydrochloride salt), 63905-85-1 (aluminum salt), 63905-86-2 (calcium salt), 63905-88-4 (magnesium salt), 63905-89-5 (mercury(2+) salt) | |
Record name | Fluoroacetic acid | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0041981 | |
Record name | 2-Fluoroacetic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals., Colorless solid; mp = 33 deg C; [Hawley], ODOURLESS COLOURLESS CRYSTALS. | |
Record name | FLUOROACETIC ACID | |
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Record name | Fluoroacetic acid | |
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Record name | FLUOROACETIC ACID | |
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Boiling Point |
329 °F at 760 mmHg (EPA, 1998), 168 °C, 165 °C | |
Record name | FLUOROACETIC ACID | |
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Record name | Fluoroacetic acid | |
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Record name | FLUOROACETIC ACID | |
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Solubility |
Miscible with water (1.0X10+6 mg/L) at 25 °C, Soluble in ethanol, Solubility in water: freely soluble | |
Record name | Fluoroacetic acid | |
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Record name | FLUOROACETIC ACID | |
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Density |
1.3693 at 97 °F (EPA, 1998) - Denser than water; will sink, 1.3693 g/cu cm at 36 °C, Relative density (water = 1): 1.37 | |
Record name | FLUOROACETIC ACID | |
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Record name | Fluoroacetic acid | |
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Record name | FLUOROACETIC ACID | |
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Vapor Pressure |
12.8 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 534 | |
Record name | Fluoroacetic acid | |
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Record name | Fluoroacetic acid | |
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Record name | FLUOROACETIC ACID | |
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Mechanism of Action |
The mechanism of action involves the incorporation of the fluoroacetate into fluoroacetyl-coenzyme A, which condenses with oxaloacetate to form fluorocitrate, which inhibits the enzyme aconitase and prevents the conversion of citrate to isocitrate in the tricarboxylic (Krebs) cycle. Inhibition of this system by fluorocitrate results in reduced glucose metabolism and cellular respiration and affects tissue energy stores. /Fluoroacetic acid and derivatives/ | |
Record name | Fluoroacetic acid | |
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Color/Form |
Needles, Colorless needles, Colorless crystal | |
CAS No. |
144-49-0 | |
Record name | FLUOROACETIC ACID | |
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Record name | Fluoroacetic acid | |
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Record name | Fluoroacetic acid | |
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Record name | Monofluoroacetic acid | |
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Record name | Fluoroacetic acid | |
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Record name | Fluoroacetic acid | |
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Melting Point |
95.4 °F (EPA, 1998), 35.2 °C | |
Record name | FLUOROACETIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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